molecular formula C18H18N2S B527787 Fatostatin CAS No. 125256-00-0

Fatostatin

Numéro de catalogue: B527787
Numéro CAS: 125256-00-0
Poids moléculaire: 294.4 g/mol
Clé InChI: ZROSUBKIGBSZCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Fatostatin A est un composé diarylthiazole synthétique connu pour sa capacité à inhiber l'activation des protéines de liaison aux éléments régulateurs du stérol (SREBP). Les SREBP sont des facteurs de transcription qui régulent le métabolisme des lipides, y compris la synthèse du cholestérol et des acides gras. En inhibant les SREBP, le this compound A a montré un potentiel dans diverses applications thérapeutiques, notamment dans le traitement des troubles métaboliques et du cancer .

Mécanisme D'action

Target of Action

Fatostatin is a small molecule that primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors controlling lipogenesis and cholesterogenesis . SREBPs regulate genes related to fatty acid and cholesterol biosynthesis . Overexpression of SREBPs has been associated with aggressive pathologic features in human prostate cancer .

Mode of Action

This compound acts by inhibiting the maturation and function of SREBPs . Rather than inhibiting lipogenesis, this compound causes an accumulation of lipids as a response to endoplasmic reticulum stress . In particular, ceramide and dihydroceramide levels increase, contributing to the apoptotic effects of this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks SREBP-regulated metabolic pathways and the Androgen Receptor (AR) signaling network . The main biochemical pathways affected by this compound include purine metabolism, methionine metabolism, glycolysis and gluconeogenesis, tryptophan metabolism, and mitochondrial beta-oxidation of long-chain saturated fatty acids and phospholipid biosynthesis .

Result of Action

This compound has shown significant antitumor activity by suppressing cell proliferation and inducing G2-M cell-cycle arrest and caspase-dependent apoptosis in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . In vivo, this compound significantly inhibits tumor growth and markedly decreases serum prostate-specific antigen (PSA) levels .

Action Environment

It’s known that the ability of cells to respond to this compound depends on the induction of endoplasmic reticulum stress and subsequent ceramide accumulation . Limiting the production of polyunsaturated fatty acid-containing triacylglycerides (PUFA-TAGs) may enhance the apoptotic effect of this compound, suggesting that these lipids play a protective role and limit this compound response .

Safety and Hazards

Fatostatin is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Material may be an irritant .

Analyse Biochimique

Biochemical Properties

Fatostatin interacts with various enzymes and proteins, primarily through its inhibition of SREBPs . SREBPs are crucial for the production and metabolism of lipids and cholesterol, which are essential for cellular homeostasis and cell proliferation . This compound has been found to inhibit cancer cell proliferation, invasion, migration, and G2/M phase arrest under SREBP-dependent processes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It suppresses cell proliferation and anchorage-independent colony formation in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . Furthermore, this compound has been found to ameliorate inflammation without affecting cell viability .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of SREBPs . It blocks the activation of SREBPs, thereby inhibiting the transcription of genes related to fatty acid and cholesterol biosynthesis . This leads to a decrease in intracellular cholesterol accumulation and inhibition of XBP1-mediated ER stress .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to cause an accumulation of lipids in response to endoplasmic reticulum stress rather than inhibition of SREBP activity . This includes an increase in ceramide and dihydroceramide levels, which contribute to the apoptotic effects of this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively inhibit the growth of various types of tumors, including B16 melanoma, MC38 colon cancer, and Lewis lung cancer . The effects of this compound vary with different dosages, with high, medium, and low doses (7.5, 15, 30 mg/kg) of this compound administered for sequential drug intervention .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to lipid metabolism. It reduces SREBPs mediated lipids metabolism in the tumor tissue, especially cholesterol levels . The effects of this compound on the overall metabolic level of the tumor microenvironment mainly focus on tryptophan metabolism, glycolysis and gluconeogenesis metabolism, cysteine and methionine metabolism .

Transport and Distribution

It is known that this compound binds directly to SCAP, blocking its transport from the ER to the Golgi apparatus, thereby inhibiting the activation of SREBPs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Fatostatin A est synthétisé par un procédé en plusieurs étapes impliquant la formation d'un cycle thiazole et une fonctionnalisation ultérieure. La synthèse commence généralement par la condensation d'un benzaldéhyde substitué avec de la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire subit une cyclisation avec de l'α-bromoacétophénone pour produire le cycle thiazole. Des étapes de fonctionnalisation supplémentaires, y compris l'alkylation et l'arylation, sont réalisées pour obtenir le composé final de this compound A .

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées pour le this compound A ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard. Les étapes clés impliquent un contrôle minutieux des conditions de réaction, des processus de purification et des mesures de contrôle de la qualité afin de garantir une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Fatostatin A subit principalement des réactions impliquant ses groupes fonctionnels, tels que le cycle thiazole et les substituants aromatiques. Les réactions courantes comprennent :

    Oxydation : Le this compound A peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.

    Réduction : Les réactions de réduction peuvent cibler les substituants aromatiques, conduisant potentiellement à la formation de dérivés réduits.

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle thiazole peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le this compound A exerce ses effets en se liant à la protéine d'activation du clivage de la protéine de liaison aux éléments régulateurs du stérol (SCAP), empêchant la translocation des SREBP du réticulum endoplasmique vers l'appareil de Golgi. Cette inhibition bloque l'activation des SREBP, ce qui entraîne une diminution de la transcription des gènes lipogéniques. Par conséquent, le this compound A réduit la synthèse du cholestérol et des acides gras, affectant le métabolisme des lipides cellulaires .

Comparaison Avec Des Composés Similaires

Le Fatostatin A est unique en sa capacité à inhiber à la fois l'activation des SREBP-1 et des SREBP-2. Des composés similaires comprennent :

L'inhibition directe de l'activation des SREBP par le this compound A le distingue de ces composés, ce qui en fait un outil précieux pour étudier le métabolisme des lipides et un agent thérapeutique potentiel pour les troubles métaboliques et le cancer .

Propriétés

IUPAC Name

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROSUBKIGBSZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125256-00-0
Record name Fatostatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of prothionamide (1.03 g, 5.70 mmol) and 2-bromo-4′-methylacetophenone (1.22 g, 5.70 mmol) in ethanol (20 ml) was heated at 70° C. with stirring for 0.5 h, and then cooled to 0° C. A yellow precipitate formed was filtered, washed with cold ethanol, and dried to give 2-propyl-4-(4-p-tolylthiazol-2-yl)pyridine (fatostatin) 1 HBr salt (1.78 g, 83%) as yellow needles. mp: 190-193° C.; 1H NMR (600 MHz, DMSO-d6): δ 8.88 (d, J=6.2 Hz, 1H), 8.54 (s, 1H), 8.46 (d, J=1.4 Hz, 1H), 8.36 (dd, J=1.4, 6.2 Hz, 1H), 7.99 (d, J=7.6 Hz, 2H), 7.31 (d, J=7.6 Hz, 2H), 3.03 (t, J=7.6 Hz, 2H), 2.35 (s, 3H), 1.80 (m, 2H), 0.96 (t, J=7.6 Hz, 3H); 13C NMR (150 MHz, DMSO-d6): d 161.3, 158.5, 156.9, 146.2, 143.2, 138.4, 130.4, 129.5, 126.3, 122.3, 120.3, 119.5, 35.0, 22.4, 20.9, 13.4; HRMS (m/z): [M+H]+ calcd for C18H19N2S, 295.1269. found, 295.1269.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fatostatin
Reactant of Route 2
Reactant of Route 2
Fatostatin
Reactant of Route 3
Reactant of Route 3
Fatostatin
Reactant of Route 4
Fatostatin
Reactant of Route 5
Reactant of Route 5
Fatostatin
Reactant of Route 6
Fatostatin
Customer
Q & A

A: Fatostatin is a small molecule that specifically inhibits Sterol Regulatory Element-Binding Protein Cleavage-Activating Protein (SCAP) []. This interaction prevents the endoplasmic reticulum (ER)-to-Golgi transport of SCAP, which is necessary for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) [, ].

A: Blocking SCAP activation ultimately leads to the inhibition of SREBPs, transcription factors that regulate the expression of genes involved in lipid and cholesterol synthesis and uptake []. This inhibition leads to decreased levels of enzymes involved in these pathways, including:

  • Fatty Acid Synthase (FASN): Responsible for the synthesis of fatty acids [, ].
  • HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis [].
  • Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the formation of monounsaturated fatty acids [].

A: Interestingly, while this compound potently inhibits cell growth, studies have shown that this effect is not solely dependent on SREBP inhibition and downstream lipogenesis blockade []. This compound was found to inhibit the growth of cells lacking SCAP and also displayed general inhibitory effects on ER-to-Golgi transport [].

A: this compound has been shown to arrest cancer cells in the G2/M phase of the cell cycle [, , ]. This arrest is thought to be linked to its effects on mitotic microtubule spindle assembly and cell division [].

A: this compound has been shown to induce apoptosis in various cancer cell lines [, , , ]. This effect has been linked to:

  • Caspase activation: this compound treatment has been shown to increase caspase-3/7 activity and induce the cleavage of caspase-3 and PARP [, ].
  • Ceramide production: Lipidomic analysis revealed an increase in ceramide levels in response to this compound, potentially contributing to its pro-apoptotic effects [].

A: While this specific information is not provided in the provided abstracts, the chemical structure of this compound is described as a diarylthiazole derivative [, ]. A more potent derivative, N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (FGH10019), has been developed and characterized [].

ANone: The provided research abstracts do not provide specific data on material compatibility or stability of this compound under various conditions.

ANone: this compound is a small molecule inhibitor, not a catalyst. As such, it does not possess catalytic properties or have applications in catalyzing chemical reactions.

A: Yes, in silico screening of chemical databases for compounds with similar effects on SREBF activation as miconazole and clobetasol led to the identification of fenofibrate, a PPARα agonist []. This demonstrates the potential of computational approaches in identifying novel compounds with similar mechanisms of action.

A: Yes, researchers have synthesized and evaluated a series of this compound derivatives to explore structure-activity relationships []. This led to the identification of FGH10019 as a more potent and drug-like molecule with improved aqueous solubility and membrane permeability [].

ANone: The provided research abstracts focus on the preclinical evaluation of this compound and do not contain information regarding SHE regulations or compliance.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of this compound. Detailed information regarding its ADME properties is not available in these abstracts.

ANone: this compound has shown promising antitumor activity in a variety of cancer cell lines, including:

  • Glioblastoma: T98G, U251, primary-cultured glioblastoma cells (PC38, PC40, PC128), and glioblastoma stem-like cells (SC38, SC40) [, , , ].
  • Breast Cancer: MCF-7 and T47D [, ].
  • Prostate Cancer: LNCaP and C4-2B [, , , ].
  • Pancreatic Cancer: MIA PaCa-2 [, ].
  • Endometrial Carcinoma: Specific cell lines not named [].
  • Esophageal Carcinoma: OE21 and OE33 [].

ANone: this compound has been shown to:

  • Inhibit cell viability and proliferation: Observed in various cancer cell lines [, , , , , , , , , ].
  • Suppress anchorage-independent colony formation: Demonstrated in LNCaP and C4-2B prostate cancer cells [, ].
  • Reduce migration and invasion: Observed in LNCaP and C4-2B prostate cancer cells and other cell lines [, , , ].

ANone: Yes, this compound has demonstrated antitumor activity in various in vivo models:

  • Xenograft models: this compound significantly inhibited tumor growth in mice bearing C4-2B prostate cancer xenografts [, ].
  • Syngeneic models: this compound effectively inhibited the growth of B16 melanoma, MC38 colon cancer, and Lewis lung cancer (LLC) tumors in mice [].

ANone: The provided abstracts do not provide information on clinical trials involving this compound.

ANone: The provided abstracts do not offer information regarding specific resistance mechanisms to this compound or potential cross-resistance with other compounds.

A: One study reported that this compound treatment in non-diabetic mice led to hyperfiltration, increased glomerular volume, and increased renal inflammation []. This suggests potential off-target effects and highlights the need for further investigations into its safety profile.

ANone: The provided research abstracts do not provide specific information about strategies for targeted delivery of this compound.

A: Yes, Fatty Acid Synthase (FASN) expression has been identified as a potential predictive biomarker for this compound sensitivity []. High FASN mRNA expression in glioblastoma cells was significantly associated with increased sensitivity to this compound [].

ANone: The provided abstracts mention the use of various analytical techniques to assess the effects of this compound, including:

  • qRT-PCR: Used to measure mRNA expression levels of FASN and other genes [, ].
  • Western blot: Employed to analyze protein expression levels, including FASN, phosphorylated AKT, and other signaling molecules [, , , ].
  • Flow cytometry: Utilized for cell cycle analysis, apoptosis assessment using Annexin V/propidium iodide staining, and other cellular assays [, , , ].
  • Immunofluorescence: Used to visualize and analyze cholesterol distribution using filipin and F-actin using phalloidin [].
  • Lipidomic analysis: Employed to identify and quantify changes in lipid species following this compound treatment [].

ANone: The provided research abstracts primarily focus on the preclinical evaluation of this compound and do not contain information regarding its environmental impact or degradation.

A: While not explicitly stated, the development of the derivative FGH10019 with improved aqueous solubility suggests that solubility might be a limiting factor for this compound [].

ANone: The provided research abstracts do not offer specific details regarding the validation of analytical methods used in the studies.

ANone: The provided research abstracts focus on the scientific findings and do not include details regarding quality control and assurance procedures.

A: One study reported that this compound treatment in tumor-bearing mice led to a decrease in cholesterol accumulation in the tumor microenvironment, particularly in tumor-infiltrating T lymphocytes []. This resulted in a decrease in the proportion of regulatory T cells (Tregs) and exhausted CD8+ T cells, suggesting a potential role for this compound in promoting anti-tumor immunity [].

ANone: The provided abstracts do not provide specific information regarding potential interactions of this compound with drug transporters.

ANone: The provided research abstracts do not provide specific details regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of this compound. They do not contain specific information regarding its biocompatibility or biodegradability.

A: While the abstracts do not directly compare this compound with alternative compounds, other SREBP inhibitors exist, such as PF-429242 and Betulin []. Additionally, several other strategies targeting lipid metabolism in cancer are being explored, including:

  • FASN inhibitors: For example, C75 [].
  • Statins: HMG-CoA reductase inhibitors, such as atorvastatin [].

ANone: The provided research abstracts do not contain information related to recycling or waste management of this compound.

ANone: The research on this compound highlights the use of various models and techniques relevant to cancer research:

  • Cell culture: Use of established and primary cell lines, including cancer stem cell models [, , , , , , , , , ].
  • Xenograft and syngeneic mouse models: Preclinical models for evaluating antitumor efficacy [, , ].
  • Molecular biology techniques: qRT-PCR, Western blotting, siRNA knockdown experiments for studying gene and protein expression [, , , , , , ].
  • Imaging techniques: Confocal microscopy for visualizing cellular processes and in vivo imaging in zebrafish models [, , ].

A: The discovery of this compound as a specific SCAP inhibitor represents a significant milestone in understanding and targeting SREBP-regulated lipid metabolism [].

ANone: Research on this compound highlights the intersection of several scientific disciplines, including:

  • Biochemistry: Understanding the mechanism of action of this compound involves studying protein-protein interactions, enzymatic activity, and lipid metabolism [, , , ].
  • Cell biology: Investigating the effects of this compound on cell proliferation, cell cycle progression, apoptosis, and cellular signaling pathways [, , , , , , , , ].
  • Pharmacology: Evaluating the antitumor efficacy of this compound in vitro and in vivo, exploring structure-activity relationships, and optimizing its pharmacological properties [, , , , ].
  • Immunology: Investigating the effects of this compound on the tumor microenvironment and anti-tumor immune responses [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.